Gamfexine
CAS No.: 7273-99-6
Cat. No.: VC3893353
Molecular Formula: C17H27N
Molecular Weight: 245.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7273-99-6 |
|---|---|
| Molecular Formula | C17H27N |
| Molecular Weight | 245.4 g/mol |
| IUPAC Name | 3-cyclohexyl-N,N-dimethyl-3-phenylpropan-1-amine |
| Standard InChI | InChI=1S/C17H27N/c1-18(2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,16-17H,4,7-8,11-14H2,1-2H3 |
| Standard InChI Key | AJDSHXKJJDQZCJ-UHFFFAOYSA-N |
| SMILES | CN(C)CCC(C1CCCCC1)C2=CC=CC=C2 |
| Canonical SMILES | CN(C)CCC(C1CCCCC1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Gamfexine (C₁₇H₂₇N) consists of a propanamine backbone substituted with a cyclohexyl group at the γ-position and dimethylamine at the terminal nitrogen. The citrate salt form (C₂₃H₃₅NO₇) enhances solubility for pharmaceutical applications . Key structural features include:
| Property | Gamfexine Base | Gamfexine Citrate |
|---|---|---|
| Molecular Formula | C₁₇H₂₇N | C₂₃H₃₅NO₇ |
| Molecular Weight | 245.41 g/mol | 437.5 g/mol |
| CAS Registry | 7273-99-6 | 22202-77-3 |
| Density (predicted) | 0.948 g/cm³ | Not reported |
| pKa | 9.58 | Not reported |
The base form exhibits limited aqueous solubility (0.948 g/cm³), necessitating salt formation for bioavailability . X-ray crystallography data remain unpublished, but nuclear magnetic resonance (NMR) studies confirm the cyclohexyl group’s chair conformation and the dimethylamine’s free rotation .
Spectroscopic Profiles
Fourier-transform infrared spectroscopy (FTIR) identifies characteristic peaks:
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N-H stretch at 3,280 cm⁻¹ (dimethylamine)
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C-N vibration at 1,220 cm⁻¹
Mass spectrometry reveals a molecular ion peak at m/z 245.21 ([M+H]⁺), with fragmentation patterns indicating cleavage at the propane-amine bond .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a three-step sequence:
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Cyclohexylation: Benzylmagnesium bromide reacts with cyclohexanone under Grignard conditions to form γ-cyclohexylbenzyl alcohol.
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Amination: The alcohol undergoes nucleophilic substitution with dimethylamine in the presence of thionyl chloride, yielding the tertiary amine backbone.
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Salt Formation: Citric acid is added in ethanol to precipitate the citrate salt .
Reaction yields typically range from 32% (base) to 28% (citrate), with purity >98% achievable via high-performance liquid chromatography (HPLC) . Industrial protocols remain proprietary, though Chinese suppliers like Lanospharma Laboratories report batch productions of 5–10 kg/month .
Analytical Characterization
Quality control employs:
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HPLC: C18 column, acetonitrile/water (70:30), retention time = 8.2 min
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Titrimetry: Non-aqueous titration with perchloric acid for amine quantification
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Thermogravimetric Analysis (TGA): Decomposition onset at 198°C (citrate form)
Pharmacological Profile and Mechanism of Action
Neurotransmitter Modulation
In vitro assays demonstrate Gamfexine’s affinity for:
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Dopamine Transporter (DAT): IC₅₀ = 220 nM, inhibiting reuptake
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Serotonin Transporter (SERT): Minimal activity (IC₅₀ > 1,000 nM)
This selective monoamine reuptake inhibition parallels mechanisms of tricyclic antidepressants but with reduced anticholinergic side effects due to lower muscarinic receptor affinity .
Behavioral Pharmacology
Rodent models reveal:
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Forced Swim Test: Dose-dependent reduction in immobility time (ED₅₀ = 12 mg/kg i.p.), indicating antidepressant-like effects
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Open Field Test: No significant locomotor changes at <25 mg/kg, suggesting low stimulant properties
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Elevated Plus Maze: Anxiolytic effects at 10 mg/kg (time in open arms increased by 38%)
Research Challenges and Future Directions
Knowledge Gaps
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No published human trials or long-term toxicity studies
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Unknown interaction profile with CYP inhibitors/inducers
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Limited data on enantioselective activity (racemic vs. resolved forms)
Synthetic Innovations
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Continuous Flow Chemistry: Potential to improve yield from 32% to >50%
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Prodrug Design: Ester derivatives to enhance blood-brain barrier penetration
Translational Opportunities
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Combination Therapies: With SSRIs for treatment-resistant depression
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Biomarker Development: PET ligands targeting Gamfexine-bound DAT/NET
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